molecular formula C15H19NO5 B3058276 Diethyl (2-phenylacetamido)propanedioate CAS No. 88744-17-6

Diethyl (2-phenylacetamido)propanedioate

Cat. No. B3058276
CAS RN: 88744-17-6
M. Wt: 293.31 g/mol
InChI Key: ZQXKTNKGJNPMEJ-UHFFFAOYSA-N
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Description

Diethyl (2-phenylacetamido)propanedioate, also known as DPPD, is a compound used in scientific research and industry. It has a molecular formula of C15H19NO5 and a molecular weight of 293.32 .


Synthesis Analysis

The synthesis of compounds like Diethyl (2-phenylacetamido)propanedioate often involves the alkylation of enolate ions . Diethyl propanedioate, also known as diethyl malonate, is commonly used in this pathway. It’s a 1,3-dicarbonyl compound with relatively acidic α-hydrogens (pKa = 12.6) and can be transformed to its enolate using sodium ethoxide as a base .


Molecular Structure Analysis

The molecular structure of Diethyl (2-phenylacetamido)propanedioate consists of 15 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms .


Chemical Reactions Analysis

Enolates, like the one formed from diethyl malonate, can be alkylated in the alpha position through an SN2 reaction with alkyl halides . This reaction replaces an α-hydrogen with an alkyl group and forms a new C-C bond .


Physical And Chemical Properties Analysis

Diethyl (2-phenylacetamido)propanedioate is a powder with a melting point of 66-68°C .

Scientific Research Applications

Crystal Engineering

The compound’s crystalline forms and supramolecular interactions attract attention in crystal engineering. Scientists study its crystal structures, polymorphism, and packing arrangements. Understanding these aspects aids in designing materials with specific properties, such as solubility, stability, or mechanical strength.

Sigma-Aldrich: 1,3-Diethyl 2-(2-phenylacetamido)propanedioate NIST ThermoData Engine Ambeed: 1,3-Diethyl 2-(2-phenylacetamido)propanedioate BLD Pharm: 1,3-Diethyl 2-(2-phenylacetamido)propanedioate

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it’s harmful if swallowed, causes skin irritation, serious eye irritation, and may cause an allergic skin reaction . It’s also very toxic to aquatic life and has long-lasting effects .

properties

IUPAC Name

diethyl 2-[(2-phenylacetyl)amino]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c1-3-20-14(18)13(15(19)21-4-2)16-12(17)10-11-8-6-5-7-9-11/h5-9,13H,3-4,10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQXKTNKGJNPMEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)OCC)NC(=O)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40325163
Record name Diethyl (2-phenylacetamido)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40325163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl (2-phenylacetamido)propanedioate

CAS RN

88744-17-6
Record name NSC408925
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408925
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl (2-phenylacetamido)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40325163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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